molecular formula C12H15N3OS B1278061 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 400739-14-2

5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No. B1278061
M. Wt: 249.33 g/mol
InChI Key: SOCWLPPARVIIMQ-UHFFFAOYSA-N
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Description

The compound "5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine" is a derivative of the 1,3,4-thiadiazol-2-amine family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share the 1,3,4-thiadiazol-2-amine moiety. These compounds are synthesized through various reactions involving cyclization and substitution, and they exhibit interesting chemical and physical properties, as well as biological activities .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol-2-amine derivatives typically involves cyclization reactions. For instance, one derivative is synthesized by cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Another synthesis route involves the reaction of N-phenylhydrazinecarbothioamide with a substituted benzoic acid in phosphorus oxychloride . These methods suggest that the synthesis of "5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine" would likely follow a similar pathway, involving the appropriate precursors and cyclization agents.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. For example, the ibuprofen derivative crystallizes in the triclinic system with space group P-1, showing discrete cations and chloride anions . The molecular structure is further confirmed by vibrational analysis and quantum chemical calculations, which are consistent with the experimental data . These techniques would be applicable to determine the molecular structure of "5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine".

Chemical Reactions Analysis

The chemical reactivity of the thiadiazole derivatives is influenced by the presence of various functional groups. The NBO analysis of one derivative shows strong resonance interactions, which could affect its reactivity . The presence of metal complexes in another derivative suggests that "5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine" could also form complexes with metals, which would be characterized by techniques such as UV/visible spectroscopy and magnetic moment measurements .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline structure, vibrational spectra, and potential for forming hydrogen bonds, as seen in the crystal structure of a related compound . The antileishmanial activity of some derivatives indicates that the substitution pattern on the thiadiazole ring can significantly influence biological activity . The synthesis and study of triazole derivatives also suggest that the introduction of different substituents can lead to compounds with potential biological applications .

Scientific Research Applications

Synthesis and Characterization

  • 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine and its derivatives have been synthesized and characterized in various studies, indicating a broad interest in their chemical properties. For example, Ahmed A. Hussain Al-Amiery et al. (2009) reported the synthesis of metal complexes of a similar compound, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, revealing its potential for forming complexes with various metals (Al-Amiery, Yousif, & Shakir, 2009).

Biological Activities

  • Various derivatives of 1,3,4-thiadiazole, a core structure in the compound, have been investigated for their biological activities. For instance, M. Gür et al. (2020) explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their DNA protective ability and antimicrobial activity (Gür et al., 2020). Additionally, D. Chandra Sekhar et al. (2019) synthesized 1,3,4-thiadiazole derivatives showing significant in vitro antitumor activities against breast cancer and normal human cell lines (Sekhar et al., 2019).

Antioxidant and Anti-inflammatory Properties

  • The antioxidant and anti-inflammatory properties of 5-((styrylsulfonyl) methyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives were explored by G. Sravya et al. (2019), highlighting the potential therapeutic applications of these compounds (Sravya et al., 2019).

Spectroscopic and Theoretical Studies

  • Spectroscopic and theoretical studies, such as those conducted by A. Matwijczuk et al. (2018), have examined the fluorescence effects in bio-active derivatives of 1,3,4-thiadiazole, which may have implications for biomedical imaging or sensing technologies (Matwijczuk et al., 2018).

Fungicidal Activities

  • The fungicidal activities of certain derivatives have been investigated, as shown in a study by Shan-mei Xiao (2009), which reported moderate fungicidal activities for specific compounds (Xiao, 2009).

Antileishmanial Activity

  • Compounds containing the 1,3,4-thiadiazole core have been evaluated for their antileishmanial activity, such as in the research by A. Tahghighi et al. (2013), indicating potential applications in treating tropical diseases (Tahghighi et al., 2013).

properties

IUPAC Name

5-[(2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8(2)9-5-3-4-6-10(9)16-7-11-14-15-12(13)17-11/h3-6,8H,7H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCWLPPARVIIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427973
Record name 5-{[2-(Propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

CAS RN

400739-14-2
Record name 5-{[2-(Propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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